

A Technical Guide to the Physical Properties of Maltotriose Hydrate Crystals

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Compound of Interest

Compound Name: Maltotriose hydrate

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Introduction

Maltotriose, a trisaccharide composed of three α -D-glucose units linked by α -1,4 glycosidic bonds, is a key carbohydrate in various biological and industrial processes.^{[1][2][3]} In its crystalline form, it typically exists as a hydrate, where water molecules are incorporated into the crystal lattice. Understanding the physical properties of **maltotriose hydrate** crystals is crucial for applications in drug formulation, food science, and biotechnology, as these properties influence stability, solubility, and bioavailability.^[1] This technical guide provides a comprehensive overview of the known physical properties of **maltotriose hydrate** crystals, detailed experimental protocols for their characterization, and a workflow for physical analysis.

Physicochemical Properties

Maltotriose hydrate presents as a white crystalline solid.^{[1][3]} A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Maltotriose Hydrate**

Property	Value	References
Molecular Formula	$C_{18}H_{32}O_{16} \cdot xH_2O$	
Molecular Weight (Anhydrous)	504.44 g/mol	
Appearance	White crystals	[1]
Melting Point	132-135 °C	[1]
Optical Activity $[\alpha]^{24}_D$	+162° (c=2 in H ₂ O)	
Solubility in Water	50 mg/mL, clear, colorless	[3]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of **maltotriose hydrate** crystals. The following sections describe standard methodologies for determining key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[4]
- Glass capillary tubes (one end sealed)[5]
- Thermometer[6]

Procedure:[5][7]

- Sample Preparation: A small amount of finely powdered **maltotriose hydrate** crystals is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure substances, this range is typically narrow.

Optical Activity Measurement

Optical activity is a characteristic property of chiral molecules like maltotriose.

Apparatus:

- Polarimeter[8]
- Sodium lamp (or other monochromatic light source)[8]
- Polarimeter cell (1 dm or other known path length)[8]
- Volumetric flasks and pipettes[9]

Procedure:[8][9]

- Solution Preparation: A solution of **maltotriose hydrate** of a known concentration (e.g., 2 g/100 mL in distilled water) is prepared.
- Blank Measurement: The polarimeter cell is filled with the solvent (distilled water), and the zero reading is taken.
- Sample Measurement: The cell is rinsed and filled with the **maltotriose hydrate** solution. The angle of rotation is measured.
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using Biot's law: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.

- l is the path length of the cell in decimeters (dm).
- c is the concentration of the solution in g/mL.

Crystal Structure Analysis by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to determine the three-dimensional arrangement of atoms within a crystal.

Apparatus:

- Single-crystal or powder X-ray diffractometer[10]
- X-ray source (e.g., Cu K α radiation)[10]
- Goniometer[10]
- Detector[10]

General Procedure for Powder XRD:[11]

- Sample Preparation: A fine powder of **maltotriose hydrate** crystals is placed on a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline solid. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine unit cell parameters.

Note: Specific crystallographic data for **maltotriose hydrate**, such as unit cell dimensions and space group, are not readily available in the public domain and would require dedicated single-crystal XRD analysis.

Hygroscopicity and Water Content Analysis

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.

Apparatus:

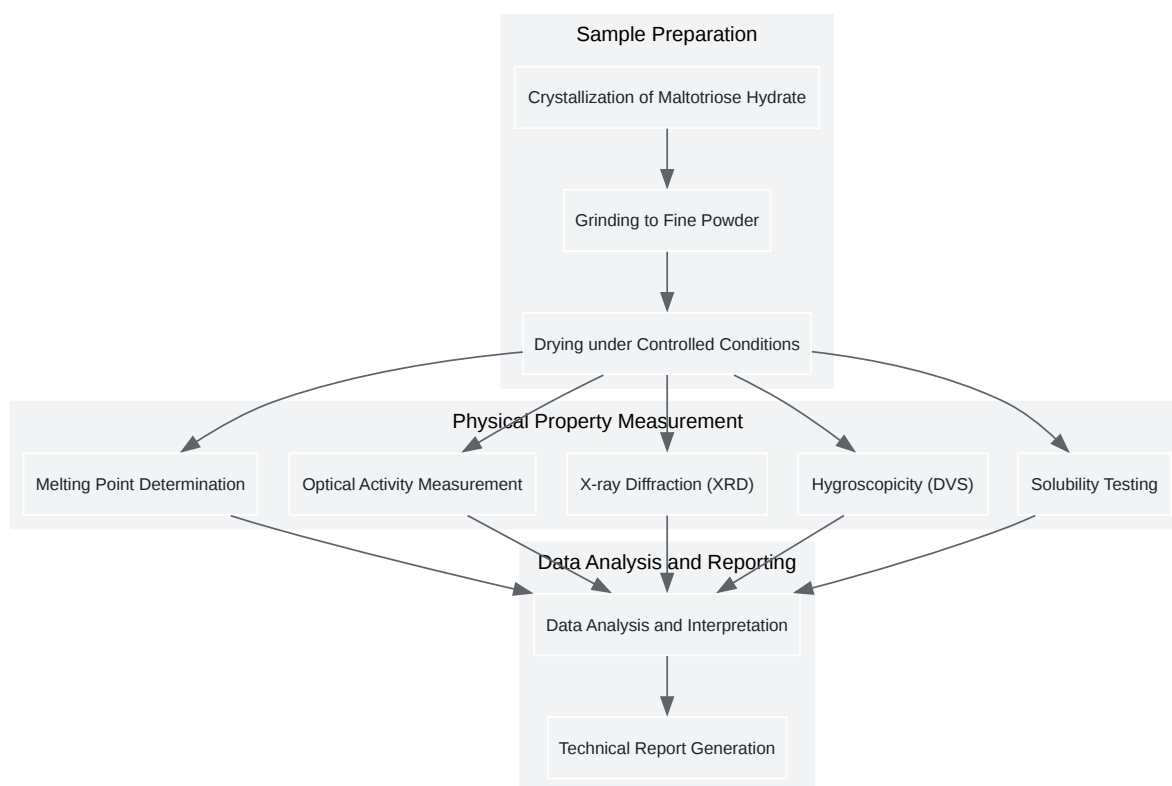
- Dynamic Vapor Sorption (DVS) analyzer[12][13]
- Controlled humidity chamber[14]
- Microbalance[15]

Procedure using Dynamic Vapor Sorption (DVS):[12][13][15]

- **Sample Preparation:** A small, accurately weighed sample of **maltotriose hydrate** is placed in the DVS instrument.
- **Equilibration:** The sample is first equilibrated at a low relative humidity (RH), typically 0%, to establish a dry baseline weight.
- **Sorption/Desorption Isotherm:** The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), and the change in mass is recorded at each step after the sample has reached equilibrium. This constitutes the sorption curve. Subsequently, the RH is decreased in a similar stepwise manner to obtain the desorption curve.
- **Data Analysis:** The resulting sorption-desorption isotherm provides information on the hygroscopic nature of the material, the critical humidity for deliquescence, and the formation or loss of hydrates.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline carbohydrate such as **maltotriose hydrate**.



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Workflow for the Physical Characterization of Crystalline Carbohydrates.

Conclusion

The physical properties of **maltotriose hydrate** crystals are fundamental to its application in various scientific and industrial fields. This guide has summarized the key physicochemical data available and provided detailed, adaptable experimental protocols for their determination. While some specific data, such as detailed crystallographic information, require further

experimental investigation, the methodologies outlined here provide a robust framework for the comprehensive characterization of **maltotriose hydrate** and other crystalline carbohydrates. Accurate and consistent measurement of these properties will continue to be essential for the development of stable and effective products.

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